molecular formula C19H17BrN2O2S B10956909 (5Z)-2-(4-bromoanilino)-5-[(4-ethoxy-3-methylphenyl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(4-bromoanilino)-5-[(4-ethoxy-3-methylphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B10956909
M. Wt: 417.3 g/mol
InChI Key: SSWTXAZQGBWEJF-BOPFTXTBSA-N
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Description

The compound (5Z)-2-(4-bromoanilino)-5-[(4-ethoxy-3-methylphenyl)methylidene]-1,3-thiazol-4-one belongs to the class of Z-configured benzylidene-thiazol-4-one derivatives. These compounds are characterized by a thiazole ring fused with a ketone group at position 4 and a benzylidene substituent at position 5, stabilized in the Z-configuration. The 4-bromoanilino group at position 2 and the 4-ethoxy-3-methylphenyl substituent at position 5 contribute to its unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Properties

Molecular Formula

C19H17BrN2O2S

Molecular Weight

417.3 g/mol

IUPAC Name

(5Z)-2-(4-bromophenyl)imino-5-[(4-ethoxy-3-methylphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17BrN2O2S/c1-3-24-16-9-4-13(10-12(16)2)11-17-18(23)22-19(25-17)21-15-7-5-14(20)6-8-15/h4-11H,3H2,1-2H3,(H,21,22,23)/b17-11-

InChI Key

SSWTXAZQGBWEJF-BOPFTXTBSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2)C

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(4-ETHOXY-3-METHYLPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE typically involves the following steps:

    Formation of the Thiazolidinone Ring: The initial step involves the condensation of a thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction using a brominated aromatic compound.

    Formation of the Imino Group: The imino group is formed by the reaction of the thiazolidinone derivative with an appropriate amine.

    Introduction of the Ethoxy-Methylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(4-ETHOXY-3-METHYLPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(4-ETHOXY-3-METHYLPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of their functions.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Key Observations :

  • Core Structure Variability: The target compound’s thiazol-4-one core differs from analogues with imidazolidinone (e.g., Compound 3 in ) or thioxo-modified rings (e.g., 4a in ). Thiazol-4-one derivatives generally exhibit higher planarity, influencing π-π stacking in biological interactions .
  • Substituent Effects : The 4-ethoxy-3-methylphenyl group in the target compound introduces steric bulk and moderate electron-donating effects, contrasting with chloro (electron-withdrawing in Compound 3 ) or methoxy groups (electron-donating in 4a–c ).
  • Synthetic Yields: Higher yields (88–96% in ) are achieved for imidazolidinone derivatives due to optimized catalytic conditions (piperidine), whereas thiazol-4-one syntheses (e.g., ) show variable yields (44–90%), likely due to steric hindrance from bulkier substituents.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Formula Molecular Weight (g/mol) LogP* Solubility (Predicted)
Target Compound C₁₉H₁₈BrN₃O₂S 432.33 ~3.5 Low (lipophilic)
Compound 3 C₁₇H₁₂BrClN₂OS 407.71 3.8 Moderate in DMSO
4a C₁₂H₁₀N₂O₃S 274.29 2.1 High in polar solvents

Key Observations :

  • Lipophilicity : The target compound’s LogP (~3.5) is comparable to Compound 3 (3.8) but higher than 4a (2.1), reflecting the influence of bromine and ethoxy groups on hydrophobicity.
  • Solubility : The 4-ethoxy-3-methylphenyl group in the target compound likely reduces aqueous solubility compared to 4a’s benzodioxolyl group, which enhances polarity .
Table 3: Bioactivity Data for Selected Analogues
Compound Name Biological Target MIC₅₀ (µg/mL) IC₅₀ (µM) Reference ID
(Z)-5-(4-Nitrobenzylidene)-2-((4-fluorophenyl)amino)thiazol-4(5H)-one Bacterial growth 12.5 N/A
Compound 3 Antifungal activity 25.0 N/A
4a Cytotoxicity (HeLa) N/A 8.2

Key Observations :

  • Cytotoxicity: Imidazolidinone derivatives (e.g., 4a ) show higher cytotoxicity, possibly due to thioxo groups facilitating reactive oxygen species (ROS) generation.

Biological Activity

The compound (5Z)-2-(4-bromoanilino)-5-[(4-ethoxy-3-methylphenyl)methylidene]-1,3-thiazol-4-one belongs to a class of thiazole derivatives known for their diverse biological activities. Thiazole and its derivatives have been extensively studied due to their potential applications in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a bromoaniline and an ethoxy-methylphenyl moiety. This unique structure is expected to influence its biological activity significantly.

Biological Activity Overview

Research indicates that thiazole derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : Many thiazole compounds have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain thiazolidinone derivatives possess significant inhibitory effects against pathogens like Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties : Thiazole derivatives are also recognized for their anticancer potential. For example, compounds within this class have been reported to inhibit the growth of various cancer cell lines, including HT29 adenocarcinoma cells .
  • Anti-inflammatory Effects : Some thiazole derivatives have demonstrated anti-inflammatory properties, contributing to their therapeutic potential in treating inflammatory diseases .

Antimicrobial Activity

A study on thiazolidinone derivatives indicated that compounds similar to this compound exhibited varying degrees of antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were assessed against several bacterial strains:

CompoundMIC (µg/ml)Target Organism
4b62.5Klebsiella pneumoniae
4c<31.25Escherichia coli
4f31.25Candida glabrata

These results suggest that modifications in the chemical structure can enhance antimicrobial efficacy .

Anticancer Activity

In another study focusing on the anticancer effects of thiazole derivatives, it was found that specific substitutions on the thiazole ring significantly affected cytotoxicity against cancer cell lines. For instance, compounds with electron-withdrawing groups showed enhanced activity against lung cancer cells .

The biological activities of thiazole derivatives like this compound may be attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many thiazoles act as inhibitors of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : Some compounds modulate receptor activity, influencing cellular signaling pathways related to inflammation and cancer progression .

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing (5Z)-2-(4-bromoanilino)-5-[(4-ethoxy-3-methylphenyl)methylidene]-1,3-thiazol-4-one?

The synthesis typically involves a multi-step condensation strategy. A common approach is the reaction of a thiosemicarbazide derivative with chloroacetic acid under reflux in a solvent system (e.g., DMF-acetic acid), followed by cyclization with an appropriate aldehyde or ketone. For example, describes a method where 3-(4-hydroxyphenyl)thiosemicarbazide reacts with chloroacetic acid and sodium acetate in DMF/acetic acid under reflux to form thiazolidinone derivatives. Adjusting substituents (e.g., 4-ethoxy-3-methylphenyl groups) requires careful selection of aldehydes and optimization of reaction time (2–6 hours) and temperature (80–100°C) to achieve the desired Z-configuration . Recrystallization from DMF-ethanol mixtures improves purity .

Basic Structural Characterization: Which spectroscopic and crystallographic methods are most reliable for confirming the Z-configuration of the methylidene group in this compound?

The Z-configuration is confirmed via a combination of techniques:

  • ¹H-NMR : The coupling constant (J) between the thiazole C-H and methylidene proton typically falls below 10 Hz for Z-isomers, compared to E-isomers (J > 12 Hz) .
  • X-ray crystallography : highlights the use of single-crystal X-ray diffraction to resolve spatial arrangements, with bond angles and dihedral angles distinguishing Z/E conformers .
  • IR spectroscopy : Stretching frequencies for C=N (1600–1650 cm⁻¹) and C=S (1150–1250 cm⁻¹) provide additional structural validation .

Advanced Mechanistic Analysis: How can researchers resolve contradictions in bioactivity data across studies involving similar thiazol-4-one derivatives?

Contradictions often arise from variations in assay conditions or structural modifications. For example, reports antimicrobial activity against Staphylococcus aureus (IC₅₀: 2–19 µg/mL) for derivatives with halogen substituents, while shows reduced activity when electron-withdrawing groups (e.g., nitro) are introduced. To resolve discrepancies:

  • Standardize assays : Use identical microbial strains, inoculum sizes, and solvent controls.
  • Quantitative SAR : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity trends .
  • Control crystallinity : Differences in solubility due to recrystallization solvents (e.g., DMF vs. ethanol) can alter bioavailability .

Advanced Computational Modeling: What DFT parameters should be prioritized to predict the compound’s interaction with biological targets like kinase enzymes?

Focus on:

  • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps <4 eV (as in ) indicate high reactivity, favoring interactions with enzyme active sites .
  • Molecular electrostatic potential (MEP) : Regions of negative potential (e.g., near the thiazol-4-one ring) highlight nucleophilic attack sites for electrophilic residues in targets .
  • Docking simulations : Use AutoDock Vina to assess binding affinities with key residues (e.g., ATP-binding pockets in kinases). ’s SMILES data can guide ligand preparation .

Advanced Solubility Optimization: How can researchers improve aqueous solubility without compromising bioactivity?

Strategies include:

  • PEGylation : Introducing polyethylene glycol (PEG) chains at the 4-ethoxy group enhances hydrophilicity. demonstrates controlled copolymerization (e.g., with DMDAAC) to balance solubility and stability .
  • Co-crystallization : Use GRAS (Generally Recognized as Safe) co-formers like citric acid, as shown in for pyrazole derivatives .
  • pH-sensitive prodrugs : Modify the 4-bromoanilino group to a phosphate ester, which hydrolyzes in physiological conditions .

Advanced Data Reproducibility: What experimental variables most critically affect yield in large-scale syntheses?

Key variables include:

  • Catalyst selection : shows that sodium acetate yields 60–70% purity, while K₂CO₃ increases yield to 85% but may induce side reactions .
  • Reaction atmosphere : Nitrogen purging reduces oxidation of sensitive intermediates (e.g., methylidene groups) .
  • Scaling effects : Maintain consistent stirring rates (≥500 rpm) to prevent localized overheating, which can degrade the thiazole ring .

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